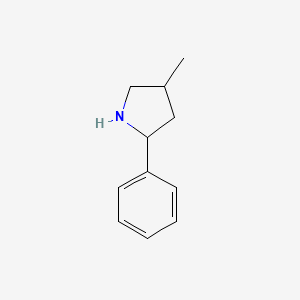

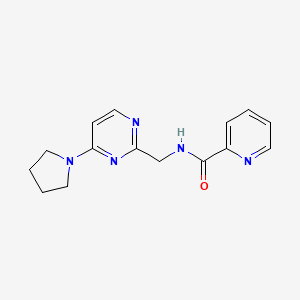

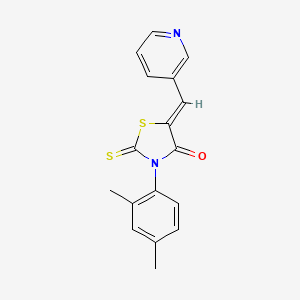

![molecular formula C8H11F3N4O B2485616 (1E)-N'-羟基-3-[5-甲基-3-(三氟甲基)-1H-嘧唑-1-基]丙酰胺基甲酸酰胺 CAS No. 1006353-07-6](/img/structure/B2485616.png)

(1E)-N'-羟基-3-[5-甲基-3-(三氟甲基)-1H-嘧唑-1-基]丙酰胺基甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to a broader class of chemicals known for their significant biological activities. These activities are often associated with their structural motifs, including the pyrazole ring, known for its presence in various pharmacologically active compounds. The specific features of the trifluoromethyl group and the hydroxymethyl functionality contribute to the compound's unique chemical behavior and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one of interest, typically involves the reaction of appropriate β-diketones with hydrazines. For instance, the synthesis of 1,5-diarylpyrazole derivatives has been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing the importance of structural variations for biological activity and the potential for chemical modification to enhance pharmacokinetic profiles (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been a subject of interest due to their complex behavior and the influence of substituents on their chemical and physical properties. Studies often employ X-ray crystallography to elucidate these structures, revealing the impact of different groups on the overall molecular configuration and stability. The presence of the trifluoromethyl group, in particular, can significantly affect the compound's electron distribution and reactivity (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, reflecting their versatile nature. These reactions can include cyclocondensations, which are crucial for synthesizing complex pyrazole-based structures. Such processes are pivotal in generating a wide range of biologically active compounds, with the trifluoromethyl group often playing a crucial role in determining the compounds' reactivity and stability (Flores et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents. The trifluoromethyl group, for instance, can enhance the lipophilicity of the compound, affecting its solubility and interaction with biological membranes. These properties are essential for the compound's application in various fields, including medicinal chemistry (Zheng et al., 2010).

Chemical Properties Analysis

The chemical behavior of pyrazole derivatives is largely defined by the electronic effects of substituents like the trifluoromethyl group. This group can withdraw electron density from the pyrazole ring, affecting the compound's reactivity towards nucleophiles and electrophiles. Such characteristics are crucial for understanding the compound's chemical interactions and its potential as a synthetic intermediate or a biologically active molecule (Silva et al., 2008).

科学研究应用

抗分枝杆菌活性

对相关吡唑烷衍生物的研究显示出对结核分枝杆菌具有良好的抗分枝杆菌活性,包括对异烟肼(INH)耐药株的抗性。通过环缩合反应合成的化合物对异烟肼敏感和异烟肼耐药株均表现出显著的活性,通过抑制酯酰基脂肪酸的生物合成,暗示了开发新的抗分枝杆菌药物的潜在途径(Almeida da Silva et al., 2008)。

抗微生物和抗氧化性能

对1,2,3-三唑基吡唑烷衍生物的研究表明具有广谱的抗微生物活性以及中等至良好的抗氧化性能。这些化合物是通过Vilsmeier–Haack甲酰化过程合成的,并显示出作为大肠杆菌MurB酶抑制剂的潜力,与标准药物环丙沙星相媲美。这突显了它们作为新的抗微生物和抗氧化剂的潜力(Bhat et al., 2016)。

疟原虫抑制剂

从吡唑烷衍生物中衍生的化合物被评估其对疟原虫二氢乳酸脱氢酶的抑制潜力,这是疟原虫新生嘧啶生物合成途径中的关键酶。这项研究为新型抗疟疾药物的开发提供了基础,突显了吡唑烷衍生物在药物化学中的多功能性(Vah et al., 2022)。

衍生物的合成和表征

对包含吡唑基团的美洛昔布衍生物的合成和表征已经探讨其抗炎、镇痛、抗氧化、抗癌和抗丙型肝炎活性。这些研究展示了该化合物在药物开发中的多方面应用,显示了在各种疾病治疗中的潜力(Küçükgüzel等,2013)。

抗癌和抗真菌活性

研究还专注于开发吡唑烷衍生物以用于其潜在的抗癌和抗真菌活性。结构修饰和三氟甲基基团的引入导致了具有显著生物活性的化合物,为设计具有增强疗效和选择性的新型治疗剂提供了见解(Du et al., 2015)。

安全和危害

The safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-pyrazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The specific safety and hazards information for “(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” is not provided in the available resources.

属性

IUPAC Name |

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFYWOXFTARCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=NO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CC/C(=N/O)/N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

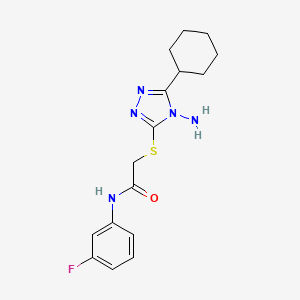

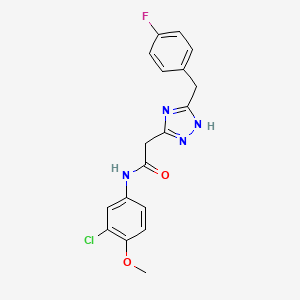

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

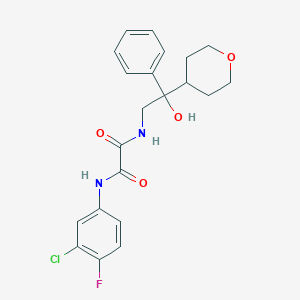

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

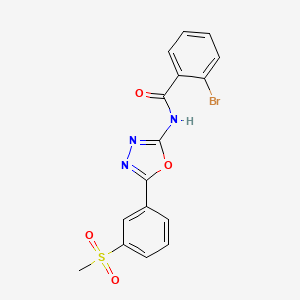

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

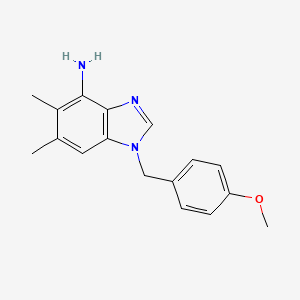

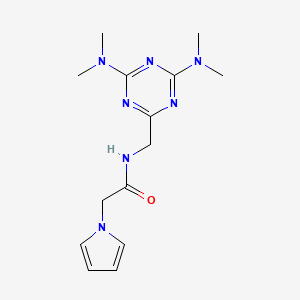

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)